molecular formula C11H13NO2 B1279983 4-Benzylmorpholin-3-one CAS No. 61636-32-6

4-Benzylmorpholin-3-one

Cat. No. B1279983
CAS RN: 61636-32-6
M. Wt: 191.23 g/mol
InChI Key: PXAJALSKRUHGJR-UHFFFAOYSA-N
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Description

4-Benzylmorpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives. Morpholines are heterocyclic organic compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. The benzyl group attached to the morpholine ring suggests that this compound could have interesting chemical and biological properties, potentially useful in various applications such as solvent systems, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various methods. For instance, 4-benzyl-4-methylmorpholinium salts have been synthesized, producing morpholinium ionic liquids with different anions . These salts are structurally related to 4-Benzylmorpholin-3-one and provide insight into the synthetic routes that can be employed for such compounds. Additionally, the synthesis of 3,4-benzomorphan derivatives, which share a similar structural motif to 4-Benzylmorpholin-3-one, has been reported using a tandem formal [5 + 1]/hemiaminalization reaction . This method highlights the potential for creating complex morpholine derivatives through multi-step synthetic processes.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be quite complex, as demonstrated by the crystal structure analysis of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one . This compound crystallizes in the monoclinic space group, and its structure is stabilized by extensive intermolecular hydrogen bonding and pi-pi stacking interactions. Such detailed structural information is crucial for understanding the properties and potential applications of 4-Benzylmorpholin-3-one.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. The controllable synthesis of benzomorpholine cycloadducts has been achieved through cross-coupling/annulation reactions . This suggests that 4-Benzylmorpholin-3-one could also be amenable to similar reactions, potentially leading to a wide range of derivatives with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids have been studied, revealing that the anion significantly determines the state of aggregation and cytotoxicity . These findings are relevant to 4-Benzylmorpholin-3-one, as they suggest that modifications to the compound could tailor its properties for specific applications. Additionally, the synthesis and characterization of 4-benzyl-5-oxomorpholine-3-carbamide provide insights into the potential bioactive properties of morpholine derivatives .

Scientific Research Applications

1. Chemokine Receptor Antagonists

4-Benzylmorpholin-3-one derivatives have been explored as potential CCR3 chemokine receptor antagonists. These compounds show promise in treating conditions like asthma, allergic rhinitis, and other inflammatory diseases. A specific example includes compounds with affinities in the 10 – 100 pM range being developed for these applications (Expert Opinion on Therapeutic Patents, 2004).

2. Synthesis of Biologically Active Molecules

1,4-Benzoxazin-3-one, structurally similar to 4-Benzylmorpholin-3-one, is part of biologically active molecules. Catalytic asymmetric synthesis methods have been developed for this scaffold, expanding its use in drug discovery (Chemical communications, 2018).

3. Alternate Substrate Inhibitors

Derivatives like 3-Benzyl-4-bromomethyloxetan-2-one, related to 4-Benzylmorpholin-3-one, are investigated as fast-acting alternate substrate inhibitors for enzymes such as α-chymotrypsin. This research offers insights into enzyme inhibition and potential therapeutic applications (Bioorganic & Medicinal Chemistry Letters, 1995).

4. Pharmaceutical Intermediate Synthesis

Compounds like (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, crucial intermediates in pharmaceutical synthesis, have been produced through commercial synthesis. This highlights the role of 4-Benzylmorpholin-3-one derivatives in the development of new drugs (Organic Process Research & Development, 2009).

5. Anti-Fungal, Anti-Oxidant, and Anti-Cancer Activities

Research into 3-Benzylidene chroman-4-one analogs, related to 4-Benzylmorpholin-3-one, shows significant anti-fungal, anti-oxidant, and anti-cancer activities. This opens pathways for these compounds in drug development for these specific applications (Drug Development and Industrial Pharmacy, 2021).

properties

IUPAC Name

4-benzylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11-9-14-7-6-12(11)8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAJALSKRUHGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485244
Record name 4-Benzylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylmorpholin-3-one

CAS RN

61636-32-6
Record name 4-Benzylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-benzyl-N-(2-hydroxyethyl)chloroacetamide (627.7 g, 2.76 mol) in tert-butanol (0.9 L) is stirred under nitrogen while warming to 25-30° C. Potassium tert-butoxide (2.897 L of a 1M solution in tert-butanol, 2.90 mol, 1.05 eq) is added over 2 hours. The reaction mixture is then stirred at room temperature for 90 minutes. Ice-cold water (6 L) is added and the resultant cloudy solution extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulphate and evaporated in vacuo to give a light brown oil (441 g, 84%), which is used in the next stage without further purification; MW 191.23; C11H13NO2; 1H NMR (CDCl3): 7.29-7.40 (5H, m), 4.67 (2H, s), 4.28 (2H, s), 3.87 (2H, t, 5 Hz), 3.31 (2H, t, 5 Hz); LCMS: (12 min method) m/z 192 [M+H]+RT 1.00 min.
Quantity
627.7 g
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reactant
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0.9 L
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solvent
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0 (± 1) mol
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solution
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Ice
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6 L
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Yield
84%

Synthesis routes and methods II

Procedure details

To a solution of 4-benzyl-morpholin-3-one (9.5 g, 50 mmol) in THF (200 mL) is added lithium diisopropylamide (2M solution in THE, 27 mL, 54 mmol, 1.1 eq) dropwise over 20 minutes at −78° C. followed by slow addition of cyclopropyl methylaldehyde (3.85 mL, 55 mmol, 1.1 eq). After stirring at −78° C. for one hour the reaction mixture is allowed to warm to room temperature and stirred for another 6 hours. The reaction is quenched by addition of EtOAc and brine. The aqueous layer is extracted with EtOAc, the combined organic layers are dried over magnesium sulphate and reduced in vacuo. Purification using automated column chromatography (DCM/MeOH, 100/0 to 85/15 [v/v]) gives 75 in 70% purity with 4-benzyl-morpholin-3-one as the major impurity. This product is directly used in the next step. MW 261.32; C15H19NO3; LCMS (6 min method) m/z 261.32 [M+H]+, RT 2.23
Quantity
9.5 g
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reactant
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0 (± 1) mol
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solution
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0 (± 1) mol
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200 mL
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[Compound]
Name
cyclopropyl methylaldehyde
Quantity
3.85 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods III

Procedure details

A solution of N-benzyl ethanolamine (60.4 g, 0.40 mol) in toluene (400 ml) was added over a period of 1 hour to a mechanically stirred suspension of sodium hydride (60% dispersion in mineral oil, 17.6 g, 0.44 mol) in toluene (800 ml). The reaction was heated under reflux for 2 hours before being cooled to room temperature and a solution of ethyl bromoacetate (44.4 ml, 0.40 mol) in toluene (600 ml) added over a period of 30 minutes. The reaction was then heated under reflux for 15 hours before being cooled to room temperature and water (1000 ml) added. The aqueous phase was extracted with ethyl acetate (3×200 ml) and the combined organic phases washed with brine (500 ml), dried with sodium sulphate and evaporated in vacuo. The resulting oil was purified by flash column chromatography upon silica gel using ethyl acetate: hexanes: triethylamine (70:28:2) as eluant affording the desired product as a yellow oil, 32 g, M+ found: 191.
Quantity
60.4 g
Type
reactant
Reaction Step One
Quantity
17.6 g
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reactant
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Quantity
400 mL
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solvent
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800 mL
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solvent
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44.4 mL
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reactant
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600 mL
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1000 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SM Son, HK Lee - The Journal of Organic Chemistry, 2013 - ACS Publications
… 60 mL) was cooled to −78 C and treated with 4-benzylmorpholin-3-one (15) (2, 4.78 g, 25 mmol… 8:1 to 5:1) to give 2-benzoyl-4-benzylmorpholin-3-one (4a, 6.9 g, 93%) as pale yellow oil. …
Number of citations: 31 pubs.acs.org
RO Argüello-Velasco, B Dziuk, B Zarychta… - ACS …, 2019 - ACS Publications
… Trifluoromethanesulfonic anhydride (0.2 mL, 1.2 mmol, 1.2 equiv) was added dropwise to a cooled (−78 C) solution of 4-benzylmorpholin-3-one (0.28 g, 1.0 mmol, 1.0 equiv) and …
Number of citations: 4 pubs.acs.org
C Kashima, K Harada - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
… However, as expected, lithium aluminium hydride reduction of 4-benzylmorpholin-3-one (28) yielded the corresponding 4benzylmorpholine (32) in a 91% yield. The lithium aluminium …
Number of citations: 36 pubs.rsc.org
D Chamorro-Arenas, U Osorio-Nieto… - The Journal of …, 2018 - ACS Publications
By using cheap and innocuous reagents, such as NaClO 2 , NaOCl, and catalytic amounts of TEMPO, a new environmentally friendly protocol for the selective and catalytic TEMPO C(sp …
Number of citations: 31 pubs.acs.org
S Kar, H Sanderson, K Roy, E Benfenati… - Chemical …, 2021 - ACS Publications
The principles of green chemistry (GC) can be comprehensively implemented in green synthesis of pharmaceuticals by choosing no solvents or green solvents (preferably water), …
Number of citations: 141 pubs.acs.org
室富雄, 湯木弘, 川北武志, 千原保昭, 安本光由… - YAKUGAKU …, 1986 - jstage.jst.go.jp
Seventeen 2-(substituted phenoxymethyl) morpholines were synthesized by the reduction of 6-(substituted phenoxymethyl) morpholin-3-one or by the reaction of 1, 2-epoxy-3-(…
Number of citations: 5 www.jstage.jst.go.jp

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